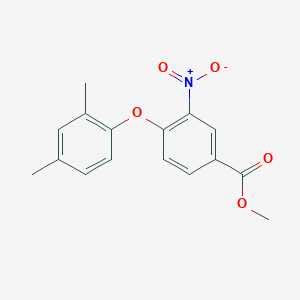

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a methyl ester group, and a dimethylphenoxy group attached to a benzoate core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate typically involves the esterification of 4-(2,4-dimethylphenoxy)-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Oxidation: The methyl groups on the phenoxy ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Aqueous sodium hydroxide (NaOH) solution.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

Reduction: 4-(2,4-dimethylphenoxy)-3-aminobenzoate.

Substitution: 4-(2,4-dimethylphenoxy)-3-nitrobenzoic acid.

Oxidation: 4-(2,4-dicarboxyphenoxy)-3-nitrobenzoate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate has been studied for its potential antitumor properties. Research indicates that derivatives of nitrobenzoates exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets, potentially leading to apoptosis in cancer cells. For instance, a study demonstrated that similar nitrobenzoate compounds could inhibit tumor growth in vivo, suggesting a promising avenue for further exploration in cancer therapies .

Synthesis of Pharmaceuticals

This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly in the preparation of anti-cancer agents like Lenalidomide. The process involves reacting methyl 2-halomethyl-3-nitrobenzoate with amino glutarimide, which highlights the compound's role in developing drugs for treating hematological malignancies .

Agricultural Applications

Pesticide Development

this compound is also being investigated for its potential use as a pesticide. Its phenoxy group contributes to herbicidal activity, making it suitable for developing selective herbicides that target specific weed species while minimizing damage to crops .

Material Science

Polymer Synthesis

The compound can be utilized in synthesizing polymers with specific properties. For example, incorporating this compound into polymer matrices may enhance thermal stability and mechanical strength. This application is particularly relevant in creating materials for high-performance applications such as automotive and aerospace components .

Case Studies

Wirkmechanismus

The mechanism of action of Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate depends on the specific application. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The nitro group can also participate in redox reactions, potentially affecting cellular redox balance.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-(2,4-dimethylphenoxy)-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Methyl 4-(2,4-dimethylphenoxy)-3-hydroxybenzoate: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate is unique due to the presence of both a nitro group and a dimethylphenoxy group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways involving the esterification of 4-(2,4-dimethylphenoxy)-3-nitrobenzoic acid with methanol in the presence of a catalyst. The general reaction can be represented as follows:

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on nitro-substituted compounds have shown varying degrees of effectiveness against different bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds have been documented, suggesting that structural modifications can enhance or reduce biological efficacy.

| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|

| Nitro compound A | 32 | 16 |

| Nitro compound B | 64 | 32 |

| This compound | TBD | TBD |

Anti-HIV Activity

Another area of interest is the anti-HIV activity of nitrobenzoate derivatives. Some studies have focused on their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds can potentially disrupt the viral replication process by inhibiting key enzymes involved in HIV propagation.

Case Studies and Research Findings

- Study on Structural Activity Relationship : A study evaluated various nitrobenzoate derivatives for their antiviral properties. It was found that modifications at specific positions on the aromatic ring significantly influenced their biological activity. The presence of electron-withdrawing groups like nitro groups enhanced the compounds' ability to inhibit viral enzymes .

- Antitumor Activity : Research has also explored the antitumor potential of this compound. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary assessments indicated that while this compound showed promising biological activity, it also exhibited cytotoxic effects at higher concentrations .

Eigenschaften

IUPAC Name |

methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-10-4-6-14(11(2)8-10)22-15-7-5-12(16(18)21-3)9-13(15)17(19)20/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYUUMQLWJRBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.